

DprE1-IN-8: A Technical Overview of its Chemical Properties and Biological Activity

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Compound of Interest

Compound Name: DprE1-IN-8

Cat. No.: B12377364

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known chemical properties and biological activity of **DprE1-IN-8**, a potent inhibitor of the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1) enzyme in *Mycobacterium tuberculosis*. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel anti-tubercular agents.

Core Chemical Properties

DprE1-IN-8 is a small molecule inhibitor with the following key chemical identifiers and properties.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₂ F ₃ N ₅ O ₄ S	[1]
Molecular Weight	463.39 g/mol	[1]
CAS Number	2679830-77-2	[2][3]

Biological Activity

DprE1-IN-8 demonstrates potent inhibitory activity against its target enzyme, DprE1, which is crucial for the biosynthesis of the mycobacterial cell wall. This inhibition ultimately disrupts the

integrity of the bacterial cell, leading to cell death.

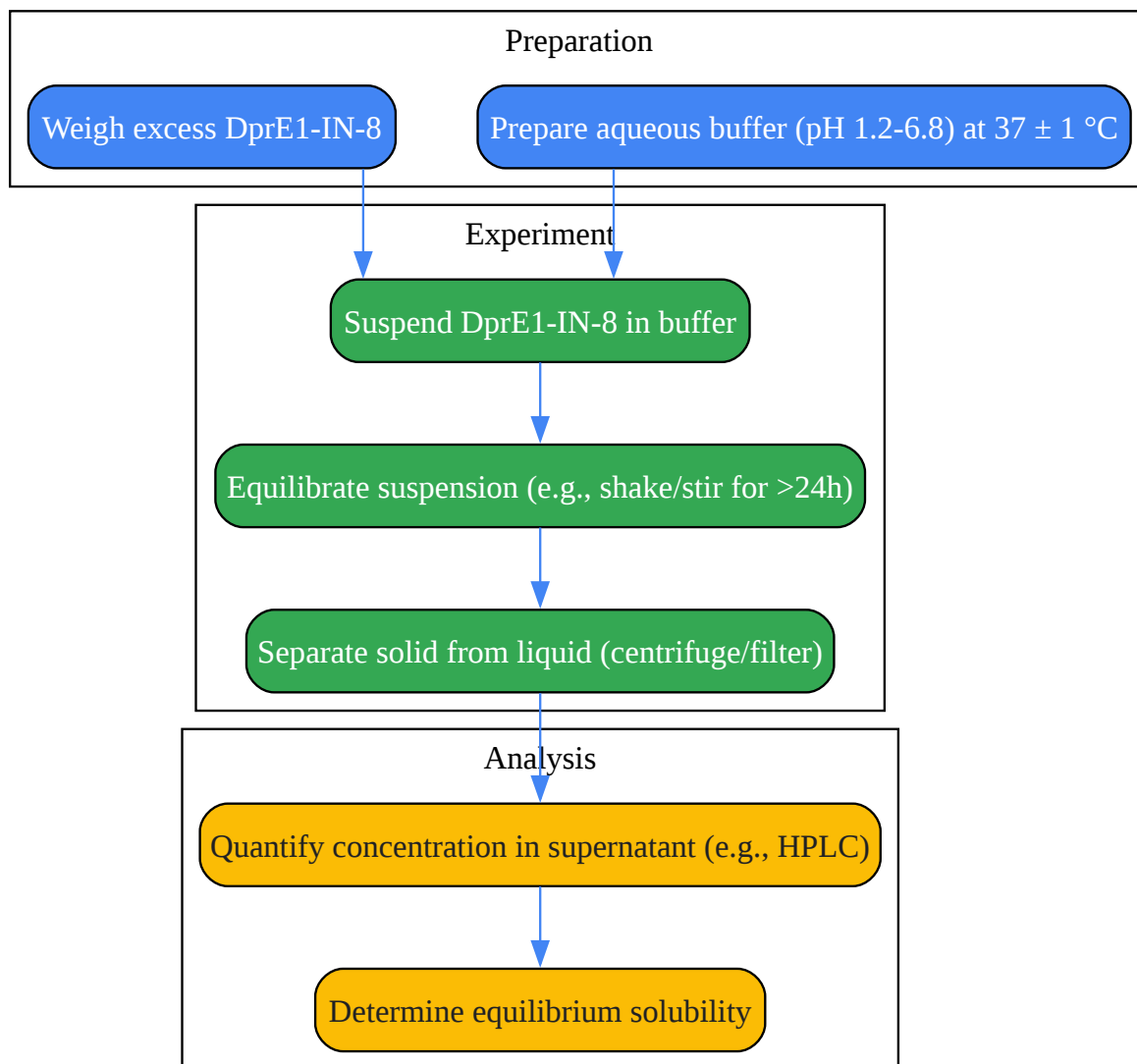
Parameter	Value	Target Organism	Source
IC ₅₀	<0.75 µM	DprE1 Enzyme	[2]
IC ₅₀	6 nM	M. tuberculosis H37Rv	[4]

Solubility Profile

Specific experimental data on the solubility of **DprE1-IN-8** in common laboratory solvents such as water, dimethyl sulfoxide (DMSO), and ethanol is not readily available in the public domain. As a general characteristic, many small molecule inhibitors in this class exhibit a lipophilic nature.[5]

General Experimental Protocol for Aqueous Solubility Determination

For researchers seeking to determine the aqueous solubility of **DprE1-IN-8**, a general equilibrium solubility protocol can be employed. This method is adapted from established guidelines for active pharmaceutical ingredients.



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A generalized workflow for determining the aqueous solubility of a compound.

Methodology:

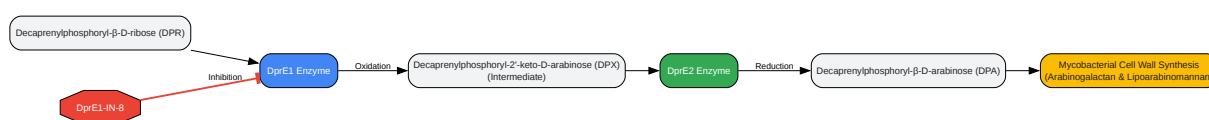
- Preparation: An excess amount of **DprE1-IN-8** is added to a known volume of aqueous buffer at a physiologically relevant pH (typically ranging from 1.2 to 6.8) and maintained at a constant temperature of 37 ± 1 °C.

- **Equilibration:** The resulting suspension is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.
- **Separation:** The undissolved solid is separated from the solution by centrifugation or filtration.
- **Quantification:** The concentration of **DprE1-IN-8** in the clear supernatant is accurately measured using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Mechanism of Action: DprE1 Inhibition

DprE1 is a critical flavoenzyme involved in the biosynthesis of two essential components of the *Mycobacterium tuberculosis* cell wall: lipoarabinomannan and arabinogalactan.[5] The enzyme catalyzes the epimerization of decaprenylphosphoryl- β -D-ribose (DPR) to decaprenylphosphoryl- β -D-arabinose (DPA), which is the sole donor of arabinose for the synthesis of these cell wall polymers.[4]

DprE1 inhibitors, including **DprE1-IN-8**, block this crucial step. The inhibition can occur through either covalent or non-covalent binding to the enzyme.[5] By preventing the formation of DPA, these inhibitors effectively halt the construction of the mycobacterial cell wall, leading to bacterial death.[4]



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The inhibitory action of **DprE1-IN-8** on the mycobacterial cell wall synthesis pathway.

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